molecular formula C15H18O2 B14645538 Cyclopentanone, 2-(3-oxo-2-phenylbutyl)- CAS No. 55110-09-3

Cyclopentanone, 2-(3-oxo-2-phenylbutyl)-

Cat. No.: B14645538
CAS No.: 55110-09-3
M. Wt: 230.30 g/mol
InChI Key: CONGYFHHUSOXFB-UHFFFAOYSA-N
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Description

Cyclopentanone, 2-(3-oxo-2-phenylbutyl)- is an organic compound with the molecular formula C15H18O2 It is a derivative of cyclopentanone, featuring a phenylbutyl group attached to the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanone, 2-(3-oxo-2-phenylbutyl)- can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with a phenylbutyl precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of cyclopentanone, 2-(3-oxo-2-phenylbutyl)- often involves large-scale chemical reactors where the reactants are combined in precise ratios. The process may include steps such as distillation and purification to achieve high purity levels of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanone, 2-(3-oxo-2-phenylbutyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylbutyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Cyclopentanone, 2-(3-oxo-2-phenylbutyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which cyclopentanone, 2-(3-oxo-2-phenylbutyl)- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler ketone with a similar ring structure but lacking the phenylbutyl group.

    Cyclopentenone: Contains a double bond within the ring, making it more reactive in certain chemical reactions.

    Cyclohexanone: A six-membered ring ketone with different chemical properties due to the larger ring size.

Uniqueness

Cyclopentanone, 2-(3-oxo-2-phenylbutyl)- is unique due to the presence of the phenylbutyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

55110-09-3

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-(3-oxo-2-phenylbutyl)cyclopentan-1-one

InChI

InChI=1S/C15H18O2/c1-11(16)14(12-6-3-2-4-7-12)10-13-8-5-9-15(13)17/h2-4,6-7,13-14H,5,8-10H2,1H3

InChI Key

CONGYFHHUSOXFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1CCCC1=O)C2=CC=CC=C2

Origin of Product

United States

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